

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromopicolinic acid**

Cat. No.: **B189399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid, also known as 6-bromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid.^[1] Picolinic acid itself is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway and has been implicated in a wide range of neuroprotective, immunological, and anti-proliferative effects.^{[2][3]} The strategic placement of a bromine atom on the pyridine ring makes **6-Bromopicolinic acid** a valuable and versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.^[4] Its structure allows for a variety of chemical modifications, particularly in cross-coupling reactions, making it a key building block in the synthesis of more complex molecules. This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for their determination, and its relevance in biological pathways and drug discovery.

Core Physicochemical Properties

The fundamental properties of **6-Bromopicolinic acid** are summarized below. These values are critical for its handling, reaction optimization, and formulation.

Table 1: General and Chemical Identifiers for **6-Bromopicolinic Acid**

Property	Value
IUPAC Name	6-Bromopyridine-2-carboxylic acid
Synonyms	6-Bromopicolinic acid[1]
CAS Number	21190-87-4[5]
Molecular Formula	C ₆ H ₄ BrNO ₂ [6]
Molecular Weight	202.01 g/mol [6]
Canonical SMILES	C1(=C(C(=O)O)N=C(C=C1)Br)[6]
InChI	1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H, (H,9,10)[7]
InChIKey	XURXQNUIGWHWHU-UHFFFAOYSA-N[7]

Table 2: Physical and Chemical Properties of **6-Bromopicolinic Acid**

Property	Value	Source
Appearance	Off-white to tan powder	[6]
Melting Point	192-194 °C (lit.)	[6][7]
Boiling Point (Predicted)	352.8 ± 27.0 °C	[6]
Density (Predicted)	1.813 ± 0.06 g/cm ³	[6]
pKa (Predicted)	3.25 ± 0.10	[6]
Solubility	DMSO (Slightly), Methanol (Slightly)[6]	[6]
0.711 mg/mL	[8]	

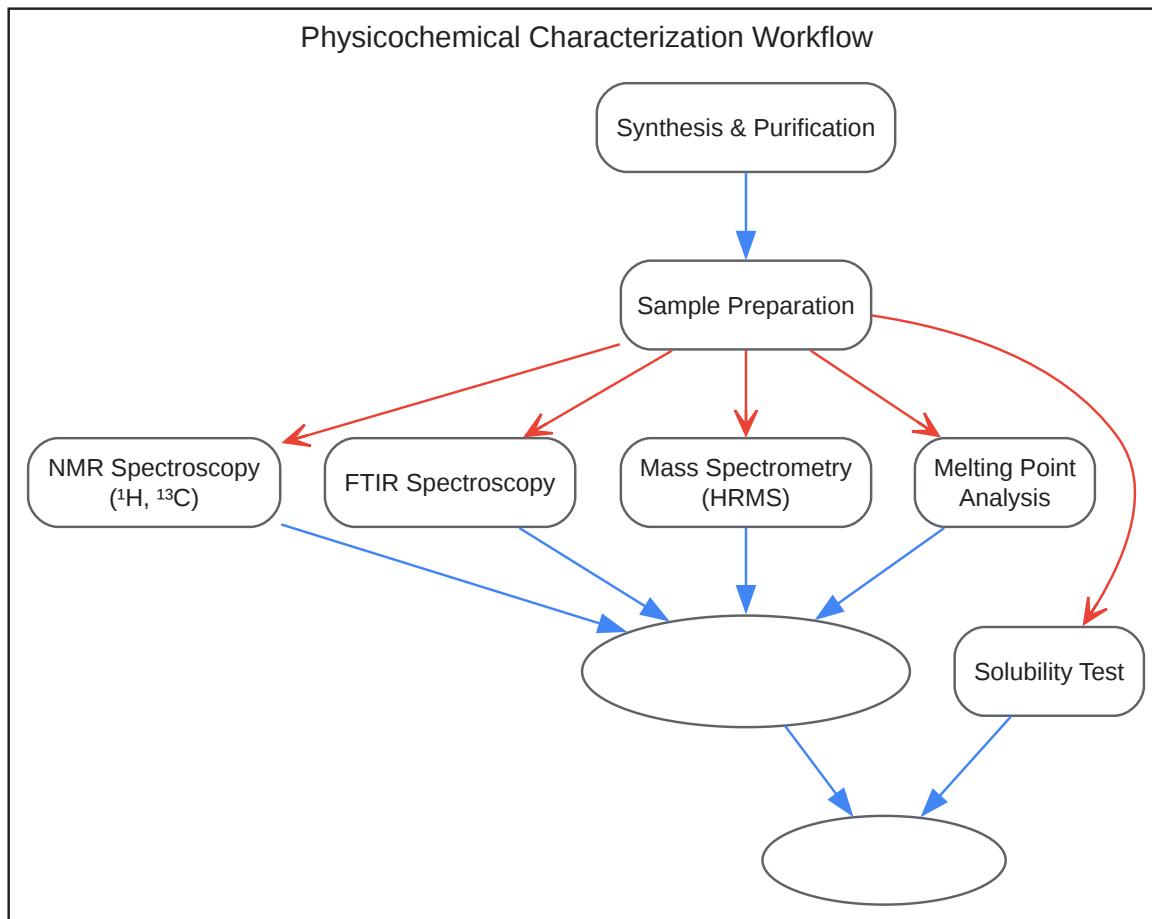
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of **6-Bromopicolinic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid group and the bromine atom.
 - ^{13}C NMR: The carbon NMR spectrum will display six signals: five for the carbons of the pyridine ring and one for the carboxylic acid carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, C=C and C=N stretching vibrations from the aromatic ring, and a C-Br stretch at lower wavenumbers.[9][10]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M^+). Due to the presence of bromine, a prominent $\text{M}+2$ peak of nearly equal intensity to the M^+ peak will be observed, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).[10][11]

Experimental Protocols

The following are generalized methodologies for the characterization of **6-Bromopicolinic acid**.


1. Determination of Melting Point

The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus.

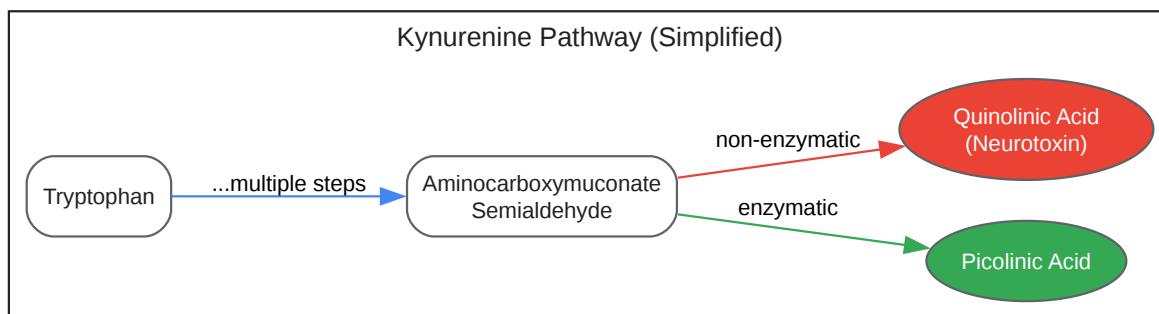
- Protocol: A small, dry sample of **6-Bromopicolinic acid** is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is increased at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point. For a pure substance, this range is typically narrow.

2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.[10] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Protocol: The IR spectrum is commonly obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[10]
- Mass Spectrometry (MS):
 - Protocol: Mass spectra can be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a solvent like methanol or acetonitrile and introduced into the ion source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10]

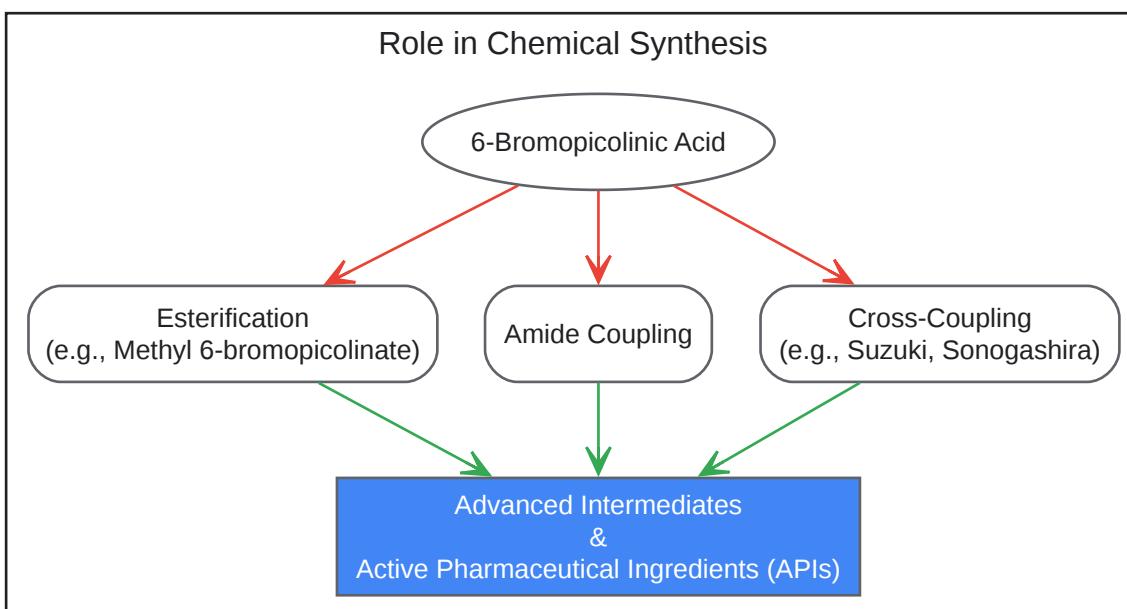
[Click to download full resolution via product page](#)

Caption: General workflow for the physicochemical analysis of **6-Bromopicolinic acid**.


Biological Context and Applications in Drug Development

While specific signaling pathways for **6-Bromopicolinic acid** are not extensively detailed, the parent molecule, picolinic acid, is a key metabolite in the kynurene pathway, which is integral to tryptophan metabolism.^[2] This pathway produces several neuroactive compounds, and imbalances are associated with various neurological and inflammatory disorders.^{[2][12]}

Derivatives of picolinic acid have demonstrated significant potential in drug discovery, exhibiting antitumor and anti-angiogenic effects.^[13] For instance, novel picolinic acid derivatives have


been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[13]

The primary role of **6-Bromopicolinic acid** in drug development is as a versatile building block. Its functional groups—the pyridine ring, carboxylic acid, and bromine atom—allow for its use in a variety of synthetic reactions, including the formation of amides and esters, and participation in palladium-catalyzed cross-coupling reactions to create more complex active pharmaceutical ingredients (APIs).[14]

[Click to download full resolution via product page](#)

Caption: Simplified diagram of picolinic acid synthesis in the kynurenine pathway.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **6-Bromopicolinic acid** as a chemical building block.

Conclusion

6-Bromopicolinic acid is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, combined with its synthetic versatility, establish it as a crucial intermediate in the synthesis of novel compounds. A thorough understanding of its characteristics, as outlined in this guide, is fundamental for its effective application in research and development, particularly in the pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]
- 7. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 21190-87-4 | 6-Bromopyridine-2-carboxylic acid | Bromides | Ambeed.com [ambeed.com]
- 9. 6-Bromopicolinic acid(21190-87-4)IR [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]

- 12. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromopicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189399#physicochemical-properties-of-6-bromopicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com